molecular formula C28H45N9O5S B14273766 L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine CAS No. 164085-19-2

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine

Cat. No.: B14273766
CAS No.: 164085-19-2
M. Wt: 619.8 g/mol
InChI Key: ISGTYEQHBUCTLY-UDIDDNNKSA-N
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Description

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine is a complex chemical compound that belongs to the family of peptides Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, such as iodoacetamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may inhibit the growth of certain bacteria by disrupting their cell wall synthesis or interfere with cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
  • L-Valyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine stands out due to its specific amino acid composition, which imparts unique structural and functional properties. The presence of methionine and lysine, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

CAS No.

164085-19-2

Molecular Formula

C28H45N9O5S

Molecular Weight

619.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H45N9O5S/c1-43-14-11-22(26(40)37-23(27(41)42)9-4-5-12-29)36-25(39)21(10-6-13-33-28(31)32)35-24(38)19(30)15-17-16-34-20-8-3-2-7-18(17)20/h2-3,7-8,16,19,21-23,34H,4-6,9-15,29-30H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,31,32,33)/t19-,21-,22-,23-/m0/s1

InChI Key

ISGTYEQHBUCTLY-UDIDDNNKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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